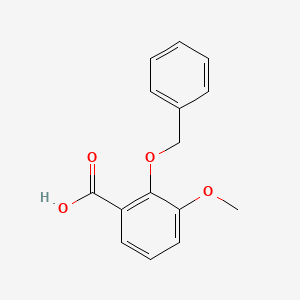![molecular formula C18H15N3O3S B2672494 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1426314-70-6](/img/structure/B2672494.png)
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as MBTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MBTC belongs to the family of thiadiazole derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Photodynamic Therapy Applications
The Role in Cancer Treatment : Compounds related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, especially those based on thiadiazole and phthalocyanine structures, have been explored for their potential in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II PDT mechanisms. Such properties underscore their potential as Type II photosensitizers in cancer treatment through photodynamic therapy, indicating a significant application in medical research and cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
Antimicrobial and Antifungal Properties : Research into thiadiazole derivatives, closely related to the queried compound, has demonstrated significant antimicrobial and antifungal properties. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and showed promising antimicrobial activities against several microbial strains. These findings point towards the potential of such compounds in developing new antimicrobial agents, contributing to combating resistant microbial infections (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Sensing Applications
Fluorescent Sensors for Metal Cations and pH : Compounds incorporating structures similar to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have found applications as fluorescent sensors. For example, benzimidazole and benzothiazole conjugated Schiff bases have been developed as fluorescent sensors for detecting Al3+ and Zn2+ ions. These sensors demonstrated significant sensitivity and selectivity, highlighting their potential in environmental monitoring and analytical chemistry (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-23-16-6-2-3-7-17(16)24-11-5-4-10-19-18(22)13-8-9-14-15(12-13)21-25-20-14/h2-3,6-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBLYCJOXQNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2672411.png)

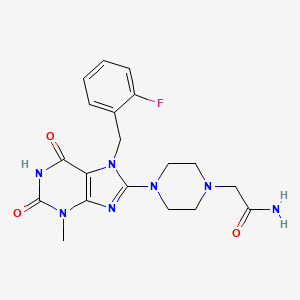
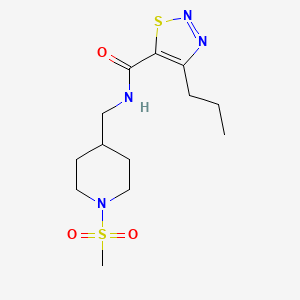
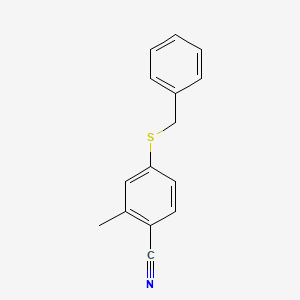
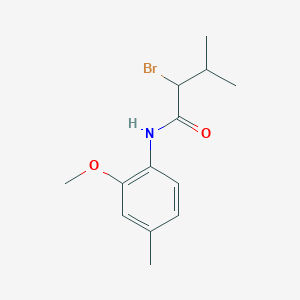
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)
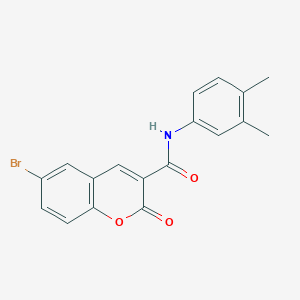
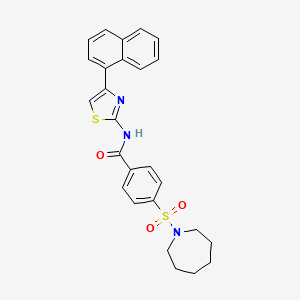
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672428.png)
![N-[6-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2672430.png)
![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B2672431.png)

